Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)-
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Overview
Description
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- is a complex organic compound that features a unique combination of functional groups and ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohepta(b)pyrrol-2(1H)-one core: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the fluorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using a fluorophenylmethyl halide and a Lewis acid catalyst.
Addition of the isopropyl group: This can be introduced via a Grignard reaction or other alkylation methods.
Incorporation of the tetrazolyl group: This step typically involves the reaction of an appropriate precursor with sodium azide under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and tetrazolyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be exploited in the design of novel materials with specific electronic or mechanical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Cyclohepta(b)pyrrol-2(1H)-one derivatives: Compounds with similar core structures but different substituents.
Fluorophenylmethyl derivatives: Compounds featuring the fluorophenylmethyl group attached to different core structures.
Tetrazolyl derivatives: Compounds containing the tetrazolyl group in various structural contexts.
Uniqueness
Cyclohepta(b)pyrrol-2(1H)-one, 1-(4-(fluorophenyl)methyl)-7-(1-methylethyl)-3-(1H-tetrazol-5-yl)- is unique due to the combination of its cyclohepta(b)pyrrol-2(1H)-one core, fluorophenylmethyl group, isopropyl group, and tetrazolyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
131114-33-5 |
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Molecular Formula |
C20H18FN5O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-7-propan-2-yl-3-(2H-tetrazol-5-yl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C20H18FN5O/c1-12(2)14-4-3-5-16-17(10-14)26(11-13-6-8-15(21)9-7-13)20(27)18(16)19-22-24-25-23-19/h3-10,12H,11H2,1-2H3,(H,22,23,24,25) |
InChI Key |
PXCUGOWJKDRJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC2=C(C(=O)N(C2=C1)CC3=CC=C(C=C3)F)C4=NNN=N4 |
Origin of Product |
United States |
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